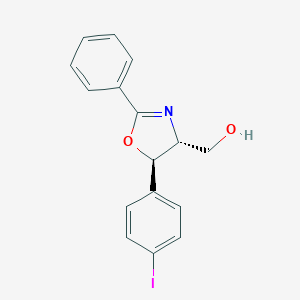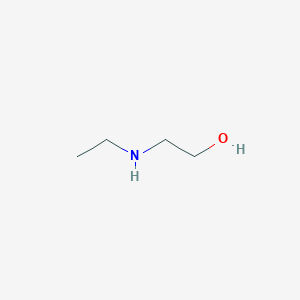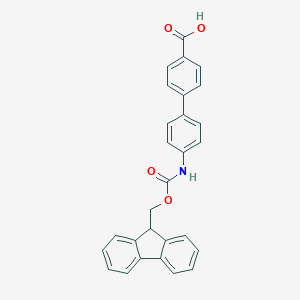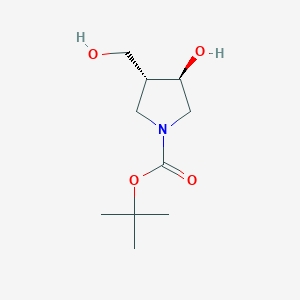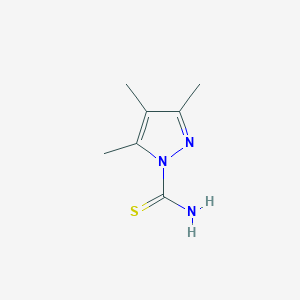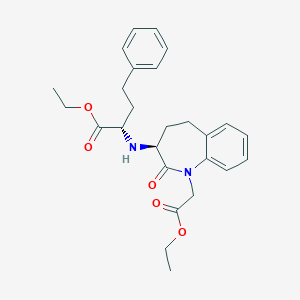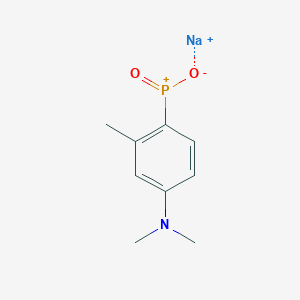
托地福司钠
描述
Toldimfos sodium is the sodium salt of 4-dimethylamino-2-methyl-phenyl-phosphinous acid, a derivative of phosphoric acid. It is primarily used in veterinary medicine for the treatment and prophylaxis of diseases related to parturition, developmental and nutritional disorders in young animals, and disorders of bone growth and tetany or paresis caused by imbalances in calcium, magnesium, and phosphorus metabolism .
科学研究应用
Toldimfos sodium has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of phosphorus-containing compounds.
Biology: Studied for its effects on metabolic processes in animals.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders.
Industry: Utilized in the production of veterinary pharmaceuticals and nutritional supplements
作用机制
Target of Action
Toldimfos sodium is an aromatic phosphorus compound . It is primarily used in veterinary medicine for the treatment and prophylaxis of diseases associated with parturition and the peri-partum period, developmental and nutritional disorders in young animals, and disorders of bone growth and tetany or paresis caused by disorders of calcium, magnesium, and phosphorus metabolism .
Mode of Action
It appears more likely that the effect of Toldimfos sodium arises due to multiple stimulation of metabolism within the body .
Biochemical Pathways
Given its role in treating disorders related to calcium, magnesium, and phosphorus metabolism, it can be inferred that it likely interacts with these metabolic pathways .
Pharmacokinetics
Toldimfos sodium is rapidly absorbed and distributed in the body. In cattle, maximal plasma concentrations are observed within 10 to 20 minutes after intramuscular administration . The mean half-life of Toldimfos sodium in serum is approximately 1.07 hours in calves and 1.15 hours in dairy cows . The pharmacokinetic profile corresponds to a one-compartment model of distribution . Urinary excretion studies revealed a rapid elimination of Toldimfos sodium following dosing .
Result of Action
The result of Toldimfos sodium’s action is the alleviation of symptoms associated with the diseases it is indicated for. This includes diseases arising in connection with parturition and the peri-partum period, developmental and nutritional disorders in young animals, and disorders of bone growth and tetany or paresis caused by disorders of calcium, magnesium, and phosphorus metabolism .
生化分析
Biochemical Properties
It is suggested that the effect of Toldimfos sodium arises due to multiple stimulation of metabolism within the body . It is an aromatic phosphorus compound which falls between phosphorous itself and phosphoric acid in the stages of oxidation . No specific data on the enzymes, proteins, and other biomolecules it interacts with have been submitted .
Cellular Effects
Toldimfos sodium is believed to stimulate metabolism within the body .
Molecular Mechanism
It is not clear whether the effect of Toldimfos sodium is simply a matter of the substitution of deficient phosphorus or if it has other effects at the molecular level .
Temporal Effects in Laboratory Settings
In cattle, Toldimfos sodium reaches peak blood concentration within 10 to 20 minutes after intramuscular administration . The mean half-life of Toldimfos sodium in serum was found to be around 1.07 hours in calves and 1.15 hours in dairy cows . The major fraction of the administered dose was eliminated within 6 hours .
Dosage Effects in Animal Models
The recommended therapeutic dose of Toldimfos sodium is 10 mg/kg body weight given by intravenous, intramuscular, or subcutaneous injection . Injections are normally repeated to clinical effect, up to a maximum of 10 injections . The effects of varying dosages of Toldimfos sodium in animal models have not been extensively studied .
Metabolic Pathways
Toldimfos sodium is an aromatic phosphorus compound which falls between phosphorous itself and phosphoric acid in the stages of oxidation .
Transport and Distribution
Toldimfos sodium is rapidly absorbed from the injection site .
准备方法
Synthetic Routes and Reaction Conditions: Toldimfos sodium can be synthesized through the reaction of 4-dimethylamino-2-methyl-phenyl-phosphinous acid with sodium hydroxide. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the sodium salt .
Industrial Production Methods: Industrial production of toldimfos sodium involves the large-scale synthesis of 4-dimethylamino-2-methyl-phenyl-phosphinous acid followed by its neutralization with sodium hydroxide. The process includes steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form .
化学反应分析
Types of Reactions: Toldimfos sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Reduction: Under specific conditions, it can be reduced to lower oxidation states of phosphorus.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Phosphoric acid derivatives.
Reduction: Lower oxidation state phosphorus compounds.
Substitution: Various substituted phenyl-phosphinous acid derivatives.
相似化合物的比较
Phosphoric acid: A common phosphorus compound used in various applications.
Phenylphosphinic acid: Another phosphorus-containing compound with similar properties.
Dimethylamino derivatives: Compounds with similar functional groups and chemical behavior
Uniqueness: Toldimfos sodium is unique due to its specific structure, which allows it to act effectively as a phosphorus supplement in veterinary medicine. Its ability to stimulate multiple metabolic pathways and correct mineral imbalances makes it particularly valuable in treating metabolic disorders in animals .
属性
IUPAC Name |
sodium;[4-(dimethylamino)-2-methylphenyl]-oxido-oxophosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12NO2P.Na/c1-7-6-8(10(2)3)4-5-9(7)13(11)12;/h4-6H,1-3H3;/q;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEYIBBXGHFLAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)[P+](=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12NNaO2P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060361 | |
| Record name | Phosphinic acid, [4-(dimethylamino)-2-methylphenyl]-, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
575-75-7 | |
| Record name | Toldimfos sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphinic acid, P-[4-(dimethylamino)-2-methylphenyl]-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphinic acid, [4-(dimethylamino)-2-methylphenyl]-, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium [4-(dimethylamino)-2-methylphenyl]phosphinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.539 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOLDIMFOS SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6139240O1E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



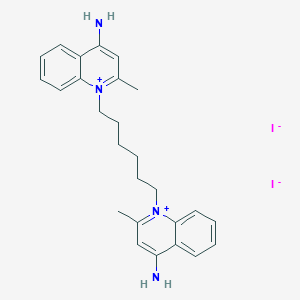

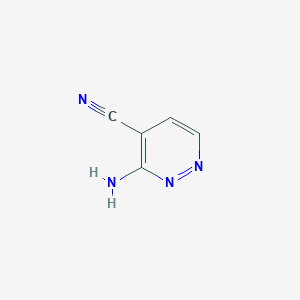
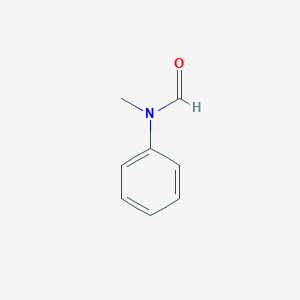
![3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole](/img/structure/B46364.png)
![4-[2-(3,5-Dimethoxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B46366.png)
![N-[(6-bromo-1H-indol-3-yl)methyl]-2-[2-[(6-bromo-1H-indol-3-yl)methylamino]ethyldisulfanyl]ethanamine](/img/structure/B46371.png)
